

# Technical Guide: Physicochemical Properties of 1-Heptoxy-4-nitrobenzene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *p*-Nitrophenyl heptyl ether

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## Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-heptoxy-4-nitrobenzene. Due to the limited availability of experimental data for this specific compound, this guide leverages data from a homologous series of 1-alkoxy-4-nitrobenzenes to provide well-founded estimations of its key properties. This document includes a detailed, generalized experimental protocol for its synthesis via the Williamson ether synthesis, predicted spectroscopic data with interpretations, and a summary of its core physicochemical parameters. The information is presented to support research and development activities where 1-heptoxy-4-nitrobenzene may be considered as a chemical intermediate or a target molecule.

## Introduction

1-Heptoxy-4-nitrobenzene is an aromatic ether derivative. Aromatic nitro compounds are a well-established class of molecules with diverse applications in the chemical and pharmaceutical industries, often serving as precursors for the synthesis of amines, which are crucial building blocks for dyes, agrochemicals, and active pharmaceutical ingredients. The introduction of a heptoxy group can significantly influence the molecule's lipophilicity, solubility, and potential biological activity, making it a compound of interest in medicinal chemistry and materials science. This guide aims to fill the existing data gap by providing a detailed profile of 1-heptoxy-4-nitrobenzene.

## Physicochemical Properties

The physical properties of 1-heptoxy-4-nitrobenzene have been estimated based on the trends observed in the homologous series of 1-alkoxy-4-nitrobenzenes. As the length of the alkyl chain increases, a predictable effect on melting point, boiling point, and density is observed.

Property	1-Methoxy-4-nitrobenzene	1-Ethoxy-4-nitrobenzene	1-Propoxy-4-nitrobenzene	1-Butoxy-4-nitrobenzene	1-Hexyloxy-4-nitrobenzene	1-Heptoxy-4-nitrobenzene (Estimated)
CAS Number	100-17-4	100-29-8	7244-77-1	7244-78-2	15440-98-9	Not Available
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	C <sub>10</sub> H <sub>13</sub> NO <sub>3</sub>	C <sub>12</sub> H <sub>17</sub> NO <sub>3</sub>	C <sub>13</sub> H <sub>19</sub> NO <sub>3</sub>
Molecular Weight (g/mol)	153.14	167.16	181.19	195.22	223.27	237.29
Melting Point (°C)	51-53	56-60	15	31	23-26	~20-25
Boiling Point (°C)	260	283	295-297	308	Not Available	~320-330
Density (g/cm <sup>3</sup> )	1.23	1.2	1.14	1.116	Not Available	~1.09-1.11

Note: The estimated values for 1-heptoxy-4-nitrobenzene are derived from the trends observed in the provided data for the homologous series. The melting point shows a less regular trend, as is common with increasing alkyl chain length due to packing effects in the crystal lattice. The boiling point and density, however, show a more consistent trend.

## Synthesis of 1-Heptoxy-4-nitrobenzene

The most common and efficient method for the synthesis of 1-heptoxy-4-nitrobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) is reacted with a 1-haloheptane (e.g., 1-bromoheptane or 1-iodoheptane).

## General Experimental Protocol

### Materials:

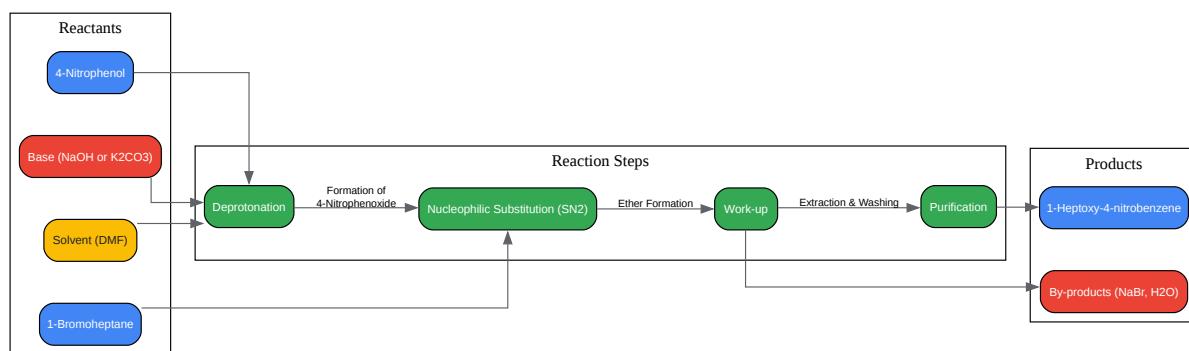
- 4-Nitrophenol
- Sodium hydroxide (NaOH) or potassium carbonate ( $K_2CO_3$ )
- 1-Bromoheptane (or 1-iodoheptane)
- Anhydrous N,N-dimethylformamide (DMF) or acetonitrile as solvent
- Diethyl ether or ethyl acetate for extraction
- Brine solution
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

### Procedure:

- Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq.) in the chosen anhydrous solvent (e.g., DMF).
- To this solution, add a slight excess of a base such as sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.) to deprotonate the phenolic hydroxyl group and form the sodium 4-nitrophenoxide in situ.
- Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
- Etherification: Add 1-bromoheptane (1.1 eq.) to the reaction mixture.

- Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-heptoxy-4-nitrobenzene.

## Synthesis Workflow Diagram



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Caption: Williamson ether synthesis workflow for 1-heptoxy-4-nitrobenzene.

## Predicted Spectroscopic Data

The following spectroscopic data for 1-heptoxy-4-nitrobenzene is predicted based on the analysis of its structural features and comparison with its shorter-chain analogs.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of 1-heptoxy-4-nitrobenzene is expected to show characteristic signals for the aromatic protons and the heptoxy chain.

- Aromatic Protons: The aromatic region will display an AA'BB' system due to the para-substitution. Two doublets are expected:
  - A doublet around  $\delta$  8.15-8.25 ppm corresponding to the two aromatic protons ortho to the nitro group (deshielded).
  - A doublet around  $\delta$  6.90-7.00 ppm corresponding to the two aromatic protons ortho to the heptoxy group (shielded).
- Heptoxy Chain Protons:
  - A triplet around  $\delta$  4.00-4.10 ppm for the two protons of the methylene group directly attached to the oxygen atom (-OCH<sub>2</sub>-).
  - A multiplet (likely a quintet) around  $\delta$  1.75-1.85 ppm for the two protons of the second methylene group (-OCH<sub>2</sub>CH<sub>2</sub>-).
  - A broad multiplet in the range of  $\delta$  1.20-1.50 ppm for the remaining eight protons of the methylene groups in the middle of the chain.
  - A triplet around  $\delta$  0.85-0.95 ppm for the three protons of the terminal methyl group (-CH<sub>3</sub>).

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.

- Aromatic Carbons:
  - A signal around  $\delta$  164-165 ppm for the aromatic carbon attached to the oxygen atom (C-O).
  - A signal around  $\delta$  141-142 ppm for the aromatic carbon attached to the nitro group (C-NO<sub>2</sub>).
  - A signal around  $\delta$  125-126 ppm for the two aromatic carbons ortho to the nitro group.
  - A signal around  $\delta$  114-115 ppm for the two aromatic carbons ortho to the heptoxy group.
- Heptoxy Chain Carbons:
  - A signal around  $\delta$  68-70 ppm for the methylene carbon attached to the oxygen atom (-OCH<sub>2</sub>-).
  - Signals in the range of  $\delta$  22-32 ppm for the other methylene carbons in the chain. The exact chemical shifts will vary slightly depending on their position.
  - A signal around  $\delta$  14 ppm for the terminal methyl carbon (-CH<sub>3</sub>).

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

- Aromatic C-H stretching: A weak to medium band around 3050-3150 cm<sup>-1</sup>.
- Aliphatic C-H stretching: Strong bands in the region of 2850-2960 cm<sup>-1</sup>.
- Nitro Group (NO<sub>2</sub>) stretching: Two strong and characteristic bands:
  - Asymmetric stretching around 1510-1530 cm<sup>-1</sup>.
  - Symmetric stretching around 1340-1350 cm<sup>-1</sup>.
- Aromatic C=C stretching: Medium to weak bands in the region of 1450-1600 cm<sup>-1</sup>.

- C-O-C (Ether) stretching: A strong band around  $1240\text{-}1260\text{ cm}^{-1}$  (asymmetric stretch) and a weaker band around  $1020\text{-}1050\text{ cm}^{-1}$  (symmetric stretch).
- Aromatic C-H out-of-plane bending: A strong band around  $840\text{-}860\text{ cm}^{-1}$ , characteristic of 1,4-disubstituted benzene rings.

## Safety and Handling

As with all nitroaromatic compounds, 1-heptoxy-4-nitrobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitro compounds can be toxic and may be absorbed through the skin. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) of a structurally similar compound, such as 1-butoxy-4-nitrobenzene, until specific data for the heptoxy derivative becomes available.

## Conclusion

This technical guide provides a detailed physicochemical profile of 1-heptoxy-4-nitrobenzene based on extrapolated data from its homologous series. The provided information on its synthesis, estimated physical properties, and predicted spectroscopic data serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The established trends and the generalized experimental protocol offer a solid foundation for the synthesis and characterization of this and other related long-chain alkoxy-nitrobenzene derivatives. Further experimental validation of these properties is encouraged to build upon the foundational data presented herein.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)